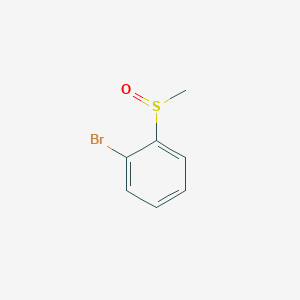

1-Bromo-2-(methylsulfinyl)benzene

描述

Structure

3D Structure

属性

IUPAC Name |

1-bromo-2-methylsulfinylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrOS/c1-10(9)7-5-3-2-4-6(7)8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNNHMHLNXXGWBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)C1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7321-58-6 | |

| Record name | 1-bromo-2-methanesulfinylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Investigations of 1 Bromo 2 Methylsulfinyl Benzene

Reactions Involving the Sulfinyl Moiety

The sulfinyl group in 1-bromo-2-(methylsulfinyl)benzene is the primary site of reactivity, enabling a range of synthetically useful transformations. Activation of the sulfoxide (B87167) oxygen by an electrophile initiates these reactions, leading to the formation of highly reactive intermediates that can be trapped by various nucleophiles.

Pummerer Rearrangements in Aromatic Systems

The Pummerer rearrangement is a classic organic reaction that converts an alkyl sulfoxide to an α-acyloxythioether upon treatment with an acid anhydride (B1165640). researchgate.net While traditionally associated with alkyl sulfoxides, this rearrangement and its variants have been extended to aromatic systems, offering unique pathways for the functionalization of aryl rings.

In the context of this compound, activation of the sulfoxide with a strong electrophile, such as an acid anhydride, generates a highly electrophilic sulfur species. This activation enhances the electrophilicity of the adjacent aromatic ring, making it susceptible to nucleophilic attack. The presence of the electron-withdrawing bromo group further activates the ring towards such attacks.

The general mechanism involves the initial acylation of the sulfoxide oxygen, followed by the elimination of a proton from the methyl group to form a sulfonium (B1226848) ylide. This ylide can then rearrange, and subsequent nucleophilic attack can occur at the aromatic ring, particularly at positions activated by the sulfonium group and the bromine atom. The precise nature of the products formed depends on the reaction conditions and the nucleophiles present.

In certain aromatic Pummerer-type reactions, particularly with phenol (B47542) derivatives, a process of remote deprotonation can lead to the formation of quinone-type intermediates. While direct evidence for this compound is not extensively documented, studies on related p-sulfinylphenols have shown that treatment with trifluoroacetic anhydride can induce a Pummerer-type rearrangement on the aromatic ring. This process can lead to the formation of p-quinones and p-dihydroquinones through intermediates described as quinone mono O,S-acetals. This suggests that under specific conditions, the activated sulfoxide of this compound could potentially facilitate reactions leading to quinone-like structures, although this remains an area for further investigation.

The regioselectivity of Pummerer reactions in aromatic systems is a complex issue governed by a combination of electronic and steric factors. For this compound, the directing effects of both the bromo and the activated methylsulfinyl groups must be considered. The ortho- and para-directing nature of the bromo group, coupled with the electronic influence of the activated sulfonium species, will dictate the position of nucleophilic attack on the aromatic ring. Intramolecular reactions, where a tethered nucleophile attacks the ring, can lead to the formation of heterocyclic structures, with the regioselectivity being controlled by the length and nature of the tether.

Interrupted Pummerer Reactions

The interrupted Pummerer reaction is a variation where the intermediate sulfonium species is trapped by an external nucleophile before the typical rearrangement can occur. This powerful strategy allows for the formation of new bonds and the synthesis of complex molecular architectures.

Triflic anhydride (Tf₂O) is a highly potent electrophile commonly used to activate sulfoxides for Pummerer and interrupted Pummerer reactions. researchgate.net The reaction of this compound with triflic anhydride would lead to the formation of a highly reactive triflyloxysulfonium salt. This intermediate is an excellent electrophile and can be readily attacked by a variety of nucleophiles.

The outcome of the reaction is highly dependent on the nature of the nucleophile employed. In the absence of a suitable external nucleophile, the reaction may proceed through a standard Pummerer pathway. However, the introduction of a nucleophile can intercept the activated sulfoxide, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. For instance, the reaction with phenols in the presence of triflic anhydride has been shown to lead to the synthesis of functionalized benzofurans through an interrupted Pummerer reaction pathway.

Table 1: Examples of Interrupted Pummerer Reactions with Activated Sulfoxides

| Sulfoxide Reactant | Activator | Nucleophile | Product Type |

| Alkynyl Sulfoxides | Triflic Anhydride | Phenols | Functionalized Benzofurans |

| 2-Naphthols | Trifluoroacetic Anhydride | Sulfoxide (catalyst) | 1,1'-Bi-2-naphthols |

It is important to note that while the general principles of these reactions are well-established, specific experimental data and detailed mechanistic studies on this compound are not widely available in the reviewed literature. The information presented is based on the known reactivity of analogous aryl sulfoxides and the fundamental principles of Pummerer and interrupted Pummerer reactions. Further research is required to fully elucidate the specific chemical behavior of this compound under these reaction conditions.

Nucleophilic Attack at Sulfur and Subsequent Rearrangements

The sulfur atom in this compound is electrophilic and susceptible to attack by nucleophiles. This reactivity is a cornerstone of sulfoxide chemistry. While direct examples involving this compound are specific, the behavior of analogous aryl methyl sulfoxides provides a strong precedent for this reactivity.

One significant reaction pathway involves the nucleophilic addition of an alkoxide to the sulfoxide. This process has been identified as a key step in transition-metal-free cross-coupling strategies for aryl methyl sulfoxides. researchgate.net The initial attack of the nucleophile (e.g., an alkoxide) on the sulfur atom forms a transient, hypervalent sulfur intermediate. This intermediate can then undergo further transformations.

Another fundamental reaction is the formation of sulfonium salts. The treatment of alkyl aryl sulfoxides with alkylating agents, such as trimethyloxonium (B1219515) tetrafluoroborate, results in nucleophilic substitution at the tricoordinate sulfur(IV) center. acs.org This reaction proceeds with the nucleophile attacking the sulfur atom, leading to the formation of a dialkylarylsulfonium salt. The stereochemistry of this process has been a subject of detailed investigation, revealing insights into the mechanistic pathways of substitution at a chiral sulfur center. acs.org

A classic rearrangement reaction of sulfoxides is the Pummerer reaction, which typically occurs upon treatment with an activating agent like acetic anhydride. The reaction is initiated by the acylation of the sulfoxide oxygen, which enhances the electrophilicity of the sulfur atom. A subsequent elimination of a proton from the α-carbon (the methyl group) and rearrangement leads to the formation of an α-acyloxythioether. While not specifically documented for this compound, this pathway is a general and well-established transformation for alkyl aryl sulfoxides.

Metal-Free Ortho-Functionalization Strategies

The sulfoxide group is a powerful directing group in electrophilic aromatic substitution and, notably, in directed ortho-metalation (DoM). wikipedia.org This latter strategy provides a metal-free pathway for the functionalization of the aromatic ring, although it requires a metal-based reagent (typically an organolithium) in the key deprotonation step.

In the context of this compound, the sulfoxide group can direct the deprotonation of the C6 proton (ortho to the sulfoxide and meta to the bromine) upon treatment with a strong base like n-butyllithium (n-BuLi). The heteroatom of the sulfoxide group coordinates to the lithium cation, positioning the base for selective proton abstraction at the adjacent ortho position. wikipedia.org This generates a lithiated intermediate that can then be trapped by a wide variety of electrophiles (E+), introducing a new functional group exclusively at the C6 position.

This ortho-lithiation strategy has been successfully applied to various aryl sulfoxides for the synthesis of highly substituted aromatic compounds. wikipedia.org The resulting functionalized products can be valuable intermediates in organic synthesis.

Oxygen Transfer Reactions with Sulfoxides

Sulfoxides can act as mild and selective oxidizing agents, a reactivity famously harnessed in the Swern and related oxidations, which typically use dimethyl sulfoxide (DMSO). libretexts.org In these reactions, the sulfoxide transfers its oxygen atom to a substrate (e.g., an alcohol) and is itself reduced to the corresponding sulfide (B99878).

This oxygen transfer capability is a general feature of sulfoxides. For this compound, this means it can, in principle, oxidize various substrates while being converted to 1-bromo-2-(methylthio)benzene. The reaction is typically facilitated by an electrophilic activator, such as oxalyl chloride or a carbodiimide, which reacts with the sulfoxide oxygen to form a highly reactive intermediate (an alkoxysulfonium salt when reacting with an alcohol). msu.edu This intermediate then collapses via an intramolecular elimination to yield the oxidized product (e.g., a ketone or aldehyde), dimethyl sulfide, and other byproducts. libretexts.org

Acid-Catalyzed Reactions and Sulfoxide Activation

The reactivity of the sulfoxide group in this compound can be significantly enhanced by acids. Under acidic conditions (both Brønsted and Lewis acids), the sulfoxide oxygen is protonated or coordinated by the acid. This activation makes the sulfur atom significantly more electrophilic and susceptible to nucleophilic attack. msu.edu

This principle is the basis for reactions like the Pummerer rearrangement, where an acid anhydride activates the sulfoxide. msu.edu Acid activation can also facilitate the reduction of the sulfoxide or its participation in condensation reactions. For instance, activation with a strong acid can promote the formation of a sulfinylium ion (ArSO+), a highly reactive species that can engage in further reactions.

Deprotonation of Alpha-CH Groups in Alkyl Sulfoxides

The protons on the methyl group of this compound are acidic due to the electron-withdrawing and stabilizing nature of the adjacent sulfoxide group. Treatment with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or n-butyllithium, can deprotonate the α-carbon to form a resonance-stabilized carbanion (a lithiated α-sulfinyl carbanion). uwindsor.ca

This carbanion is a potent nucleophile and can react with a wide range of electrophiles, enabling the elaboration of the methyl group. For example, it can be alkylated with alkyl halides, or it can react with aldehydes and ketones to form β-hydroxy sulfoxides. This reactivity provides a powerful tool for forming new carbon-carbon bonds at the position alpha to the sulfur atom. The benzylic protons of related compounds are known to be readily lithiated in the presence of a strong directing group. uwindsor.ca

Reactions Involving the Aromatic Bromine Atom

Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The bromine atom on the aromatic ring of this compound serves as a key functional group for transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which forms carbon-carbon bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base, is particularly prominent. nih.govlibretexts.org

This reaction is highly versatile and tolerant of numerous functional groups, making it suitable for complex molecules. The general mechanism involves three main steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. libretexts.org

While a specific Suzuki-Miyaura coupling of this compound is not detailed in the search results, extensive research on ortho-substituted bromoarenes demonstrates the feasibility of this transformation. nih.govbeilstein-journals.org The presence of the ortho-methylsulfinyl group can influence the reaction through steric and electronic effects, potentially requiring optimization of the catalyst, ligand, and base. Studies on challenging substrates like unprotected ortho-bromoanilines have led to the development of highly effective catalyst systems, such as palladacycles, that provide excellent yields. nih.govresearchgate.net

Below is a table summarizing typical conditions used for the Suzuki-Miyaura coupling of challenging ortho-substituted bromoarenes, which would be applicable to this compound.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Ortho-Substituted Bromoarenes

| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Substrate Example | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | Ortho-bromoaniline derivative | 11 | nih.gov |

| CataXCium A Pd G3 | Cs₂CO₃ | 2-MeTHF | 80 | Ortho-bromoaniline derivative | 95 | nih.govresearchgate.net |

| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | Ortho-substituted aryl bromide | High | General |

These examples show that with the appropriate choice of a modern, bulky phosphine (B1218219) ligand or a pre-formed palladacycle catalyst, high yields can be achieved even with sterically demanding ortho-substituted substrates. nih.govlibretexts.org Therefore, this compound is expected to be a viable substrate for Suzuki-Miyaura coupling to generate a diverse range of 2-(methylsulfinyl)biaryl compounds.

Nucleophilic Aromatic Substitution Pathways

The aromatic core of this compound is susceptible to nucleophilic aromatic substitution (SNAr) through distinct mechanistic pathways, largely dictated by the reaction conditions. The presence of the bromine atom provides a leaving group, while the methylsulfinyl group significantly influences the ring's electronic properties and reactivity.

Two primary pathways are considered for this substrate: the addition-elimination mechanism and the elimination-addition (benzyne) mechanism.

Addition-Elimination Mechanism: This pathway is generally favored in aromatic systems bearing strong electron-withdrawing groups positioned ortho or para to the leaving group. These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms upon nucleophilic attack. The methylsulfinyl (-S(O)CH₃) group is moderately electron-withdrawing. While not as strongly activating as a nitro group, it can provide some stabilization for the anionic intermediate, potentially allowing for substitution via this pathway under forcing conditions with potent nucleophiles. In this mechanism, the nucleophile directly attacks the carbon atom bonded to the bromine, leading to a product where the nucleophile has replaced the bromine at the C1 position.

Elimination-Addition (Benzyne) Mechanism: This pathway becomes dominant when aryl halides are treated with exceptionally strong bases, such as sodium amide (NaNH₂) or potassium amide (KNH₂). The reaction is initiated by the deprotonation of a ring hydrogen ortho to the halogen leaving group. In the case of this compound, the hydrogen at the C6 position is ortho to the bromine. However, the acidity of the methyl protons on the sulfoxide group and the potential for directed metalation at C6 complicates this. Assuming deprotonation at C6 is disfavored, the alternative is deprotonation at the C3 position, which is also ortho to the bromine atom. Abstraction of this proton by a strong base, followed by the elimination of the bromide ion, would generate a highly reactive 2,3-aryne intermediate (a benzyne). This intermediate is then rapidly attacked by a nucleophile. The regioselectivity of the nucleophilic attack on the unsymmetrical benzyne (B1209423) is governed by the electronic influence of the methylsulfinyl group, which would direct the incoming nucleophile preferentially to the C3 position, away from the electron-withdrawing sulfoxide.

Aromatic Ring Reactivity and Substituent Effects

The reactivity of the aromatic ring in this compound is shaped by the interplay of the electronic and steric effects of its two substituents. The bromine atom and the methylsulfinyl group are both deactivating towards electrophilic aromatic substitution, making the ring less reactive than benzene (B151609) itself. vanderbilt.edu However, they provide valuable handles for selective chemical transformations.

Directed Functionalization of the Aromatic Core

Selective functionalization of the this compound core can be achieved by leveraging the distinct properties of the two substituents. The carbon-bromine bond is a key site for transition-metal-catalyzed cross-coupling reactions, while the methylsulfinyl group is a well-established directing group for ortho-lithiation. wikipedia.orgorganic-chemistry.org

Palladium-Catalyzed Cross-Coupling: The C-Br bond is readily activated by palladium(0) catalysts, enabling a wide range of cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. youtube.com Reactions such as the Suzuki-Miyaura (with boronic acids), Heck (with alkenes), and Buchwald-Hartwig (with amines) couplings can be employed to introduce diverse functional groups at the C1 position, displacing the bromine atom. This approach offers a powerful method for elaborating the molecular structure while leaving the sulfoxide group intact.

| Reaction Type | Reagents | Target Position | Expected Product Structure |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Ar-B(OH)₂, Pd(0) catalyst, Base | C1 | 1-Aryl-2-(methylsulfinyl)benzene |

| Heck Coupling | Alkene, Pd(0) catalyst, Base | C1 | 1-Alkenyl-2-(methylsulfinyl)benzene |

| Buchwald-Hartwig Amination | R₂NH, Pd catalyst, Base | C1 | 1-(Dialkylamino)-2-(methylsulfinyl)benzene |

| Directed ortho-Metalation | 1. n-BuLi or LDA 2. Electrophile (E⁺) | C6 | 1-Bromo-2-(methylsulfinyl)-6-E-benzene |

Directed ortho-Metalation (DoM): The sulfoxide group is a potent directed metalation group (DMG). wikipedia.orgorganic-chemistry.org It can chelate with organolithium reagents, such as n-butyllithium (n-BuLi), directing the deprotonation of the proximal ortho position. In this molecule, the C6 position is ortho to the methylsulfinyl group. Treatment with a strong lithium base is expected to selectively generate a lithiated species at C6. wikipedia.orgacs.org This aryllithium intermediate can then be trapped with various electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to install a new functional group specifically at the C6 position. This strategy complements cross-coupling reactions by enabling functionalization of a C-H bond on the ring. nih.govacs.org

Regioselectivity in Electrophilic and Nucleophilic Aromatic Substitutions

The regiochemical outcome of substitution reactions on the this compound ring is determined by the combined directing influence of the existing substituents.

Electrophilic Aromatic Substitution: Both the bromo and methylsulfinyl groups are deactivating, meaning electrophilic substitutions will be slower than on benzene and require more forcing conditions. vanderbilt.edu Their directing effects, however, are different:

Bromo Group: A halogen is a classic ortho, para-director due to the ability of its lone pairs to stabilize the cationic intermediate (arenium ion) through resonance. msu.edunih.gov

Methylsulfinyl Group: This group is deactivating due to the inductive electron withdrawal by the electronegative oxygen atom. It is generally considered a meta-director for electrophilic substitutions. rsc.org

In a competitive scenario, the positions on the ring are influenced as follows:

C3: ortho to -Br, meta to -S(O)CH₃

C4: para to -Br, meta to -S(O)CH₃

C5: meta to -Br, para to -S(O)CH₃

C6: ortho to -Br and -S(O)CH₃

Given that both groups deactivate the ring, the reaction is challenging. However, if a reaction were to proceed, the most likely site for electrophilic attack would be the C4 position. This position is para to the ortho,para-directing bromo group and meta to the meta-directing sulfinyl group, representing an alignment of directing effects. youtube.com Attack at C6 would be sterically hindered and electronically disfavored due to its proximity to two substituents.

Nucleophilic Aromatic Substitution: As outlined in section 3.2.2, the regioselectivity depends on the mechanism.

Applications in Organic Synthesis

1-Bromo-2-(methylsulfinyl)benzene as a Key Synthetic Intermediate

This compound serves as a valuable building block in organic synthesis primarily due to the directing and activating properties of its functional groups. The sulfoxide (B87167) moiety is a powerful directing group in electrophilic aromatic substitution and, more significantly, in directed ortho-metalation (DoM) reactions. wikipedia.orgbaranlab.org This process allows for the regioselective functionalization of the aromatic ring at the position ortho to the sulfoxide.

The general principle of directed ortho-metalation involves the treatment of the aromatic substrate with a strong organolithium base, such as n-butyllithium. The heteroatom of the directing group coordinates to the lithium cation, facilitating the deprotonation of the nearest ortho-proton. wikipedia.orgbaranlab.org In the case of this compound, the methylsulfinyl group directs the lithiation to the C3 position, generating a highly reactive aryllithium intermediate. This intermediate can then be trapped by a wide variety of electrophiles to introduce a new substituent at a specific position on the benzene (B151609) ring.

The presence of the bromine atom at the C1 position adds another layer of synthetic utility. This halogen can participate in a range of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of various carbon and heteroatom-based fragments. The strategic placement of both the directing group and the reactive halogen on adjacent carbons makes this compound a powerful tool for the sequential and controlled construction of polysubstituted aromatic systems.

Preparation of Polyfunctionalized Aromatic Compounds

The ability to introduce a diverse array of functional groups with high regiocontrol is a hallmark of the synthetic utility of this compound. The ortho-lithiated species generated via DoM can react with a broad spectrum of electrophiles, leading to the formation of tri- and polysubstituted benzene derivatives.

The following table illustrates the variety of functional groups that can be introduced at the C3 position of the this compound scaffold through this methodology.

| Electrophile | Functional Group Introduced | Product Type |

| D2O | Deuterium | Isotopically Labeled Compound |

| Alkyl halides (e.g., CH3I) | Alkyl group | Alkylated Aromatic |

| Aldehydes (e.g., PhCHO) | Hydroxyalkyl group | Benzylic Alcohol |

| Ketones (e.g., acetone) | Tertiary alcohol | Tertiary Alcohol |

| Carbon dioxide (CO2) | Carboxylic acid | Aromatic Carboxylic Acid |

| Disulfides (e.g., (CH3S)2) | Thioether | Aryl Thioether |

| Chlorotrimethylsilane (TMSCl) | Trimethylsilyl group | Silylated Aromatic |

This selective functionalization provides a reliable route to aromatic compounds with substitution patterns that might be difficult to achieve through classical electrophilic aromatic substitution, where mixtures of isomers are often obtained.

Utility in Carbon-Carbon Bond-Forming Reactions

A significant application of this compound lies in its use in carbon-carbon bond-forming reactions, a cornerstone of modern synthetic chemistry for building molecular complexity.

One of the primary pathways for C-C bond formation is through the reaction of the ortho-lithiated intermediate with carbon-based electrophiles. For instance, reaction with aldehydes or ketones yields secondary or tertiary benzylic alcohols, respectively. Subsequent transformations of these alcohol functionalities can lead to a variety of other structures.

Furthermore, the bromine atom provides an independent handle for transition metal-catalyzed cross-coupling reactions. This allows for a two-stage functionalization strategy. First, the position ortho to the sulfoxide is functionalized via DoM. In a subsequent step, the bromo group can be subjected to a cross-coupling reaction to introduce another carbon-based substituent.

Below is a representative table of carbon-carbon bond-forming reactions utilizing this compound and its derivatives.

| Reaction Type | Reagents | Product |

| Directed Ortho-Metalation followed by Alkylation | 1. n-BuLi 2. Alkyl halide (R-X) | 1-Bromo-2-(methylsulfinyl)-3-alkylbenzene |

| Directed Ortho-Metalation followed by Aldehyde Addition | 1. n-BuLi 2. Aldehyde (RCHO) | 1-(1-Bromo-2-(methylsulfinyl)phenyl)-1-alkanol |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | 2-(Methylsulfinyl)biphenyl derivative |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | 1-(Alkynyl)-2-(methylsulfinyl)benzene derivative |

The sequential nature of these reactions allows for the controlled and predictable assembly of complex organic molecules.

Precursor for Advanced Molecular Scaffolds

The strategic arrangement of functional groups in this compound makes it an attractive starting material for the synthesis of more complex, often heterocyclic, molecular scaffolds. The ortho-lithiated intermediate can be trapped intramolecularly or can undergo subsequent reactions that lead to ring formation.

For example, after the introduction of a suitable functional group at the C3 position via DoM, a subsequent intramolecular reaction with the bromine atom at C1 or the methylsulfinyl group at C2 can lead to the formation of fused ring systems. This approach is particularly valuable for the synthesis of benzo-fused heterocycles, which are common motifs in pharmaceuticals and materials science. researchgate.net

One potential synthetic route involves the ortho-functionalization with a group containing a nucleophilic site. This nucleophile could then displace the bromine atom in an intramolecular nucleophilic aromatic substitution (SNAr) reaction to form a new ring. Alternatively, the introduced substituent could undergo a condensation reaction with the methylsulfinyl group or a derivative thereof.

While specific examples in the literature starting directly from this compound to form complex scaffolds are still emerging, the principles of tandem DoM and cross-coupling or cyclization reactions suggest a high potential for this compound in the construction of novel molecular architectures. The versatility of this intermediate opens up possibilities for the synthesis of a wide range of advanced molecular scaffolds with potential applications in various fields of chemistry.

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the molecular structure of 1-Bromo-2-(methylsulfinyl)benzene. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the unambiguous assignment of the compound's constitution.

In the ¹H NMR spectrum, the aromatic protons of the benzene (B151609) ring typically appear as a complex multiplet pattern in the downfield region, a consequence of their distinct chemical environments and spin-spin coupling interactions. The chemical shifts of these protons are influenced by the electronic effects of both the bromine atom and the methylsulfinyl group. The methyl protons of the sulfinyl group are expected to resonate as a singlet in the upfield region of the spectrum.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbon atoms of the benzene ring will have chemical shifts in the aromatic region, with the carbon atom bonded to the bromine atom and the carbon atom bonded to the sulfinyl group exhibiting characteristic shifts due to the electronic influence of these substituents. The methyl carbon of the sulfinyl group will appear as a signal in the aliphatic region.

To provide a comprehensive understanding, the following tables would be populated with experimentally determined NMR data.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not available | |||

| Data not available | |||

| Data not available | |||

| Data not available | |||

| Data not available |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not available | |

| Data not available | |

| Data not available | |

| Data not available | |

| Data not available | |

| Data not available | |

| Data not available |

Note: Specific, experimentally verified ¹H and ¹³C NMR data for this compound are required to complete these tables.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight and to gain insights into the structure of this compound through the analysis of its fragmentation patterns. The molecular formula of this compound is C₇H₇BrOS, with a calculated molecular weight of approximately 219.10 g/mol . sci-hub.se

The mass spectrum of this compound is expected to show a characteristic molecular ion peak (M⁺). Due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance, the molecular ion peak will appear as a pair of peaks (M⁺ and M+2) of almost equal intensity, separated by two mass units. This isotopic signature is a key identifier for bromine-containing compounds. docbrown.infodocbrown.infoyoutube.com

The fragmentation of the molecular ion under electron ionization would likely involve the cleavage of the C-S bond and the C-Br bond, as well as fragmentation of the aromatic ring. Common fragmentation pathways for aromatic sulfoxides can include the loss of the methyl group (CH₃) or the entire sulfinyl group (SOCH₃). The fragmentation pattern provides a fingerprint that can be used to confirm the identity of the compound.

Table 3: Key Mass Spectrometry Data for this compound

| m/z Value | Ion | Description |

| Data not available | [C₇H₇⁷⁹BrOS]⁺ | Molecular ion with ⁷⁹Br |

| Data not available | [C₇H₇⁸¹BrOS]⁺ | Molecular ion with ⁸¹Br |

| Data not available | Fragment ion | |

| Data not available | Fragment ion | |

| Data not available | Fragment ion |

Note: An experimental mass spectrum and detailed fragmentation analysis are needed to complete this table with accurate m/z values and their relative abundances.

X-ray Crystallography for Solid-State Structural Determination

Table 4: Crystallographic Data for this compound

| Crystal System | Space Group | Unit Cell Dimensions | Bond Lengths (Å) | Bond Angles (°) |

| Data not available | Data not available | Data not available | Data not available | Data not available |

Note: Experimental X-ray crystallographic analysis is required to obtain these data.

Stereochemical Analysis of the Chiral Sulfinyl Center

The sulfinyl group in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. The stereochemical analysis is crucial for understanding its properties and interactions in a chiral environment.

The resolution of enantiomers of chiral sulfoxides is commonly achieved using chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs). nih.gov Different types of CSPs can be employed to effectively separate the enantiomers.

The absolute configuration of the chiral sulfur atom can be determined by several methods. X-ray crystallography of a single enantiomer is a definitive method. Spectroscopic techniques such as Electronic Circular Dichroism (ECD) can also be used, often in conjunction with quantum chemical calculations, to assign the absolute stereochemistry. nih.gov Furthermore, the use of chiral shift reagents in NMR spectroscopy can be employed to differentiate the enantiomers and, in some cases, to determine their enantiomeric excess. sci-hub.se The synthesis of optically active aryl sulfoxides can be achieved through methods like the Andersen synthesis, which involves the use of a chiral sulfinate precursor. sci-hub.se

The development of methods for the enantioseparation and stereochemical assignment of sulfoxide-containing compounds is an active area of research, driven by the importance of chirality in medicinal chemistry and materials science. rsc.orgnih.govacs.org

Computational and Theoretical Studies

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone for understanding the molecular properties of 1-Bromo-2-(methylsulfinyl)benzene. DFT methods, such as the B3LYP functional combined with a suitable basis set like 6-31G(d,p), are utilized to determine the molecule's optimized geometry and electronic ground state. nih.govespublisher.com These calculations can predict bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional model of the molecule. The stability of the calculated structure is confirmed by ensuring that there are no imaginary frequencies in the vibrational analysis.

Theoretical calculations for similar aromatic compounds have demonstrated the power of DFT in providing reliable geometric parameters. researchgate.netresearchgate.net For this compound, these calculations would elucidate the spatial arrangement of the bromine atom and the methylsulfinyl group relative to the benzene (B151609) ring, which is crucial for understanding its chemical behavior.

Table 1: Predicted Geometric Parameters for this compound from DFT Calculations

| Parameter | Predicted Value |

| C-Br Bond Length | ~1.90 Å |

| C-S Bond Length | ~1.80 Å |

| S-O Bond Length | ~1.50 Å |

| C-S-C Bond Angle | ~98° |

| O-S-C Bond Angle | ~106° |

| Dihedral Angle (C-C-S-O) | Varies with conformation |

Note: The values in this table are illustrative and represent typical bond lengths and angles that would be expected from DFT calculations for a molecule of this type. Actual values would be obtained from specific computational output.

Analysis of Electronic Structure and Orbital Energetics (HOMO/LUMO)

The electronic properties of this compound are primarily described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining the molecule's kinetic stability, chemical reactivity, and optical properties. chalcogen.roglobalresearchonline.net

A smaller HOMO-LUMO gap generally implies higher reactivity. chalcogen.ro In this compound, the HOMO is expected to be localized primarily on the electron-rich benzene ring and the sulfur atom, while the LUMO would likely be distributed over the aromatic system and the bromine atom, reflecting potential sites for nucleophilic and electrophilic attack, respectively. The analysis of these frontier orbitals provides valuable information on how the molecule will interact with other chemical species. nih.govresearchgate.net

Table 2: Calculated Frontier Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -8.5 to -9.5 |

| LUMO Energy | -0.5 to -1.5 |

| HOMO-LUMO Gap | 7.0 to 9.0 |

Note: These energy values are typical for similar aromatic compounds and serve as an example of what would be determined through quantum chemical calculations.

Mechanistic Pathway Elucidation through Computational Modeling

For instance, in a potential nucleophilic aromatic substitution reaction, computational models could be used to compare the energetics of different pathways, such as the SNAr mechanism. The calculations would help in understanding the role of the methylsulfinyl group in activating the benzene ring towards substitution. The calculated activation energies for each step can provide a quantitative measure of the reaction's feasibility.

Prediction of Reactivity and Selectivity

Computational methods can also predict the reactivity and selectivity of this compound in various chemical transformations. By calculating reactivity descriptors derived from DFT, such as Fukui functions and local softness, it is possible to identify the most reactive sites within the molecule for electrophilic, nucleophilic, and radical attacks. globalresearchonline.net

For example, the analysis of the molecular electrostatic potential (MEP) can reveal the electron-rich and electron-poor regions of the molecule, guiding the prediction of where electrophiles and nucleophiles are most likely to react. researchgate.net In the case of this compound, the ortho and para positions relative to the activating methylsulfinyl group would be expected to be more susceptible to electrophilic attack, while the carbon atom bonded to the bromine would be the primary site for nucleophilic attack in substitution reactions. Machine learning models, in conjunction with quantum mechanical descriptors, are also emerging as powerful tools for predicting regioselectivity in aromatic functionalization reactions. chemrxiv.orgmit.educhemrxiv.org

Future Research Directions and Perspectives

Development of Novel Synthetic Routes

The efficient and stereocontrolled synthesis of 1-Bromo-2-(methylsulfinyl)benzene is a primary area for future research. While classical methods for creating aryl sulfoxides exist, new strategies are needed to improve yield, selectivity, and sustainability.

One promising avenue is the asymmetric oxidation of 2-bromophenyl methyl sulfide (B99878) . The development of novel chiral catalysts, including those based on transition metals or enzymatic systems, could provide access to enantiomerically pure this compound. medcraveonline.com Such chiral sulfoxides are highly valuable as intermediates in asymmetric synthesis. medcraveonline.comrsc.org Research could focus on optimizing reaction conditions and catalyst design to achieve high enantioselectivity. rsc.orgresearchgate.net

Another key area is the exploration of transition-metal-catalyzed cross-coupling reactions . Methods for the direct C-S bond formation between an aryl halide and a sulfenate anion or equivalent are becoming increasingly sophisticated. nih.govgoogle.com Future work could focus on developing palladium- or copper-catalyzed methods for the synthesis of this compound from readily available precursors like 1,2-dibromobenzene. nih.govrhhz.net These methods offer the potential for high functional group tolerance and milder reaction conditions.

Furthermore, the direct C-H functionalization/sulfinylation of bromobenzene (B47551) represents a highly atom-economical approach. While challenging, the development of directing-group strategies or novel catalytic systems that can selectively introduce a methylsulfinyl group ortho to the bromine atom would be a significant advancement. researchgate.net

| Synthetic Strategy | Potential Precursors | Key Research Focus |

| Asymmetric Oxidation | 2-Bromophenyl methyl sulfide | Development of novel chiral catalysts (metal-based, enzymatic) for high enantioselectivity. medcraveonline.comresearchgate.net |

| Cross-Coupling Reactions | 1,2-Dibromobenzene, Methylsulfenate salts | Optimization of Pd or Cu catalysts for efficient C-S bond formation. nih.govrhhz.net |

| C-H Sulfinylation | Bromobenzene | Design of directing groups or catalysts for regioselective C-H activation. researchgate.net |

Exploration of Undiscovered Reactivity Modes

The unique arrangement of the bromo and methylsulfinyl groups in this compound suggests a rich and underexplored reactivity profile.

The sulfoxide (B87167) group as a directing group for further functionalization of the aromatic ring is a well-established concept that can be further exploited. researchgate.netresearchgate.net Future research should investigate the ability of the methylsulfinyl group to direct ortho-lithiation or transition-metal-catalyzed C-H activation at the C3 or C6 positions of the benzene (B151609) ring. This would open up pathways to tri- and tetra-substituted benzene derivatives that are difficult to access through classical methods. researchgate.net

The Pummerer reaction and its variants offer another exciting avenue for investigation. researchgate.net Subjecting this compound to Pummerer conditions could lead to the formation of novel reactive intermediates, which could be trapped with various nucleophiles to generate a diverse array of functionalized products. The interplay between the sulfoxide and the ortho-bromo substituent could lead to unique reactivity patterns not observed in simpler aryl sulfoxides.

Furthermore, the bromine atom can serve as a handle for various metal-catalyzed cross-coupling reactions , such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. rhhz.netuva.es A systematic study of these reactions would establish this compound as a versatile building block for the synthesis of complex molecules. The steric hindrance imposed by the ortho-sulfinyl group may influence the efficiency and selectivity of these transformations, warranting detailed investigation. nih.gov

| Reaction Type | Potential Outcome | Research Focus |

| Directed C-H Functionalization | Synthesis of polysubstituted benzenes | Investigating the directing ability of the sulfoxide group in ortho-lithiation and C-H activation. researchgate.netresearchgate.net |

| Pummerer Reaction | Formation of novel functionalized products | Exploring the reactivity of Pummerer intermediates and their trapping with nucleophiles. researchgate.net |

| Cross-Coupling Reactions | Synthesis of complex aromatic compounds | Systematically studying Suzuki, Sonogashira, and Buchwald-Hartwig reactions at the C-Br bond. rhhz.netuva.es |

Expansion of Synthetic Applications

The potential applications of this compound and its derivatives are vast and largely untapped.

A key area of future research will be its use as a precursor for the synthesis of novel heterocyclic compounds . The strategic placement of the bromo and sulfinyl groups can be leveraged to construct various sulfur-containing heterocycles, such as benzothiophenes and their S-oxides, which are prevalent motifs in many biologically active molecules. Intramolecular cyclization reactions, potentially involving the displacement of the bromine atom by a nucleophile generated from the sulfoxide moiety or vice versa, could be a fruitful strategy.

The development of chiral ligands for asymmetric catalysis is another promising application. Enantiomerically pure this compound could serve as a scaffold for the design of novel ligands where the sulfur atom acts as a stereogenic center and the bromine atom provides a point for further modification and attachment to a metal center.

Finally, the unique electronic and steric properties of this compound could be harnessed in the field of materials science . The incorporation of this compound into polymer backbones or organic electronic materials could lead to novel properties. The bromine atom allows for polymerization via cross-coupling reactions, while the polar sulfoxide group could influence the material's solubility, morphology, and electronic characteristics.

Advanced Computational Studies for Design and Prediction

Computational chemistry offers powerful tools to accelerate the exploration of the chemistry of this compound.

Density Functional Theory (DFT) studies can provide fundamental insights into the electronic structure, bonding, and reactivity of the molecule. researchgate.netbiointerfaceresearch.com Calculations can be used to predict the most likely sites for electrophilic and nucleophilic attack, rationalize the regioselectivity of C-H activation and other reactions, and elucidate reaction mechanisms. nsf.gov This predictive power can guide experimental design and save significant laboratory time and resources.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity or physical properties of derivatives of this compound. nih.govnih.gov By correlating structural descriptors with observed properties, these models can help in the rational design of new compounds with desired characteristics, for example, as potential pharmaceutical agents or functional materials.

Molecular dynamics simulations can be employed to study the interactions of this compound and its derivatives with biological targets such as enzymes or receptors. These simulations can provide a dynamic picture of the binding process and help to understand the structural basis for biological activity, aiding in the design of more potent and selective molecules.

| Computational Method | Research Application | Expected Insights |

| Density Functional Theory (DFT) | Reaction mechanism and selectivity prediction | Understanding electronic structure, bond energies, and transition states. biointerfaceresearch.comnsf.gov |

| QSAR Modeling | Prediction of biological activity and physical properties | Guiding the design of new compounds with desired functions. nih.govnih.gov |

| Molecular Dynamics (MD) | Studying interactions with biological macromolecules | Elucidating binding modes and informing drug design. |

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 1-Bromo-2-(methylsulfinyl)benzene, and how can reaction conditions be optimized to prevent over-oxidation to sulfones?

- Methodological Answer : The sulfoxide group is typically introduced via oxidation of the corresponding sulfide. For example, controlled oxidation using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–25°C can selectively yield the sulfoxide. Over-oxidation to sulfones is mitigated by monitoring reaction time, temperature, and stoichiometry of the oxidizing agent . Electrochemical synthesis under flow conditions (e.g., using a divided cell with platinum electrodes and acetonitrile as solvent) has also been reported for related sulfoxides, achieving yields up to 51% with optimized voltage and flow rates .

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the sulfinyl group and distinguish between regioisomers of bromophenyl sulfoxides?

- Methodological Answer :

- ¹H NMR : The sulfinyl group induces distinct deshielding effects on adjacent protons. For this compound, the methyl group attached to sulfur appears as a singlet at ~δ 2.7–3.3 ppm. Regioisomers (ortho, meta, para) are differentiated by splitting patterns of aromatic protons due to varying electronic environments .

- ¹³C NMR : The sulfinyl carbon resonates at ~δ 40–45 ppm, distinct from sulfides (~δ 20–25 ppm) or sulfones (~δ 50–55 ppm) .

- IR : The S=O stretch appears as a strong absorption band near 1030–1070 cm⁻¹ .

Advanced Research Questions

Q. What strategies achieve high enantiomeric excess (ee >99%) in synthesizing chiral this compound, and how are enantiomers characterized?

- Methodological Answer : High optical purity (ee >99%) is achieved via biocatalytic methods. For example, Yang Jiawei’s team at Zunyi Medical University used enantioselective enzymes under mild aqueous conditions (pH 7–8, 25–37°C) to oxidize prochiral sulfides. Enantiomers are characterized using chiral HPLC (e.g., Chiralpak® columns with hexane/isopropanol mobile phases) or polarimetry. Absolute configuration is confirmed via X-ray crystallography or comparison with known optical rotations .

Q. How can researchers resolve contradictions in electrochemical synthesis data (e.g., variable sulfoxide/sulfone ratios) when optimizing reaction parameters?

- Methodological Answer : Contradictions in electrochemical outcomes often arise from uncontrolled voltage, solvent choice, or electrode material. Systematic optimization involves:

- Voltage Control : Maintaining a narrow range (e.g., 1.5–2.0 V) to favor sulfoxide formation over sulfones .

- Solvent Screening : Polar aprotic solvents (e.g., acetonitrile) improve ion mobility and reduce side reactions.

- Flow Rate Adjustment : In flow electrosynthesis, slower flow rates enhance reaction homogeneity and product consistency .

- Post-Reaction Analysis : Use LC-MS or GC-MS to quantify sulfoxide/sulfone ratios and identify byproducts.

Q. What mechanistic insights explain regioselectivity challenges during bromination of methylsulfinylbenzene derivatives?

- Methodological Answer : The electron-withdrawing sulfinyl group directs bromination to specific positions. For 2-(methylsulfinyl)bromobenzene, bromination occurs predominantly at the para position relative to the sulfinyl group due to resonance and inductive effects. Regioselectivity is confirmed by comparing ¹H NMR coupling constants and NOESY experiments to identify spatial proximity of substituents . Competing pathways (e.g., radical vs. electrophilic bromination) are evaluated using radical scavengers (e.g., TEMPO) or Lewis acid catalysts (e.g., FeBr₃) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。